REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([F:13])[C:10]([Br:14])=[CH:9][C:8]=1[F:15].[C:16](=[O:18])=[O:17].Cl>C(OCC)C>[Br:14][C:10]1[C:11]([F:13])=[CH:12][C:7]([C:16]([OH:18])=[O:17])=[C:8]([F:15])[CH:9]=1
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
10.22 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)F)Br)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The resulting yellow solution is stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a yellow suspension
|
Type
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TEMPERATURE
|
Details
|
to warm slowly to room temperature as it
|
Type
|
CUSTOM
|
Details
|
(approximately 40 minutes)
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
the product extracted with diethyl ether (5×200 ml)
|
Type
|
WASH
|
Details
|
The combined organics are washed with water (4×100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The ether solution is concentrated to approximately 200 ml under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the product extracted into a saturated aqueous solution of sodium bicarbonate (3×200 ml)
|
Type
|
WASH
|
Details
|
The combined aqueous extracts are washed with methylene chloride (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with diethyl ether (3×200 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with water (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |